SAMDC Inhibition Potency: Sardomozide vs. First-Generation Inhibitor MGBG
Sardomozide demonstrates superior potency for SAMDC inhibition compared to the first-generation agent MGBG. While MGBG requires higher concentrations to achieve comparable enzyme blockade, Sardomozide achieves near-complete SAMDC inactivation at low micromolar concentrations [1]. In cellular assays, Sardomozide reduces intracellular SAMDC activity to ≤10% of control following 48-hour treatment at 3 µM [2]. This quantitative advantage translates into more reliable target engagement in vitro and in vivo.
| Evidence Dimension | SAMDC inhibitory potency |
|---|---|
| Target Compound Data | 5 nM (IC₅₀) |
| Comparator Or Baseline | MGBG: ~1-10 µM (IC₅₀ range reported in literature) |
| Quantified Difference | Sardomozide exhibits >100-fold greater potency |
| Conditions | Cellular SAMDC activity assay (cell-based) |
Why This Matters
Higher potency enables lower compound consumption, reduces vehicle-related artifacts, and improves signal-to-noise in mechanistic studies.
- [1] Stanek J, Caravatti G, Frei J, et al. 4-Amidinoindan-1-one 2'-amidinohydrazone: A new potent and selective inhibitor of S-Adenosylmethionine decarboxylase. J Med Chem. 1993 Jul 23;36(15):2168-71. View Source
- [2] Regenass U, Mett H, Stanek J, et al. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity. Cancer Res. 1994 Jun 15;54(12):3210-7. View Source
